5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol
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Overview
Description
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol is a complex organic compound that features a pyrimidine ring substituted with a phenylsulfanyl group and an aminobenzene triol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine ring, followed by the introduction of the phenylsulfanyl group. The final step involves the coupling of the pyrimidine derivative with the aminobenzene triol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The aminobenzene triol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine share structural similarities with 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylsulfanyl and aminobenzene triol groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
875477-62-6 |
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Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(4-phenylsulfanylpyrimidin-2-yl)amino]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H13N3O3S/c20-12-8-10(9-13(21)15(12)22)18-16-17-7-6-14(19-16)23-11-4-2-1-3-5-11/h1-9,20-22H,(H,17,18,19) |
InChI Key |
YYBRLFQVGVQXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)NC3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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